Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

Description

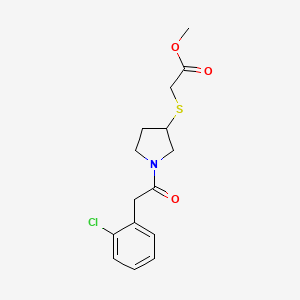

Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a thioether-linked acetamide group and a 2-chlorophenyl moiety. Its structure combines a rigid pyrrolidine ring, a sulfur-containing thioacetate bridge, and a lipophilic 2-chlorophenyl group, which collectively influence its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name |

methyl 2-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3S/c1-20-15(19)10-21-12-6-7-17(9-12)14(18)8-11-4-2-3-5-13(11)16/h2-5,12H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCXFXHLXCNYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate, with CAS number 2034549-49-8, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.8 g/mol. The structure features a pyrrolidine ring, which is common in many biologically active compounds, suggesting potential interactions with various biological targets .

Compounds containing a pyrrolidine ring often exhibit a range of biological activities. The specific mode of action for this compound has not been extensively detailed in the literature; however, similar compounds have shown interactions with multiple receptors and pathways:

- Receptor Binding : Pyrrolidine derivatives typically bind to neurotransmitter receptors, which may include opioid and dopamine receptors, influencing neurological processes.

- Biochemical Pathways : These compounds often affect pathways related to inflammation, cancer cell proliferation, and microbial resistance. For instance, they may modulate the activity of enzymes like cyclooxygenase and nitric oxide synthase.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, pyrrolidine derivatives have demonstrated significant antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Escherichia coli | 2.33 to 156.47 µM |

| Pseudomonas aeruginosa | 13.40 to 137.43 µM |

These findings suggest that this compound may possess similar antimicrobial properties .

Anticancer Activity

Pyrrolidine-containing compounds have also been explored for their anticancer effects. A study indicated that certain analogs exhibited cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (T-cell leukemia) | <10 |

| HT-29 (colon cancer) | <20 |

The presence of electron-donating groups on the phenyl ring was found to enhance the cytotoxicity of these compounds .

Neuroprotective Effects

A notable case study investigated the neuroprotective effects of pyrrolidine derivatives in models of Parkinson's disease. The results indicated that these compounds could reduce neuroinflammation and protect dopaminergic neurons by inhibiting pro-inflammatory cytokines and modulating signaling pathways like NF-kB and p38 MAPK . This suggests potential therapeutic applications for this compound in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of pyrrolidine derivatives generally indicates good absorption and bioavailability due to their lipophilic nature. However, specific data on this compound is lacking. Typically, such compounds are metabolized in the liver and exhibit moderate half-lives conducive for therapeutic use.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several derivatives of compounds with similar structures have shown promising anticancer effects. For instance, studies indicate that methyl esters can exhibit cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The IC50 values for some derivatives were reported in the low micromolar range, suggesting significant potency against cancer cells .

-

Antimicrobial Properties

- Compounds containing thioether linkages have been studied for their antimicrobial activities. Preliminary investigations suggest that methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate may possess activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further antimicrobial research .

-

Neuropharmacological Effects

- The pyrrolidine structure is often associated with neuroactive properties. Research into similar compounds has indicated potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Case Studies and Research Findings

Chemical Reactions Analysis

Structural Analysis and Key Functional Groups

The compound Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate features three critical functional groups:

-

Pyrrolidine ring substituted at the 1-position with a 2-chlorophenylacetyl group

-

Thioester moiety (S-acetate)

-

Methyl ester

Acetylation of Pyrrolidine

| Step | Reagents/Conditions | Key Mechanism | Yield (Hypothetical) |

|---|---|---|---|

| 1 | 2-chloroacetophenone, DCC, DMAP | Activated acetyl transfer via carbodiimide coupling | ~70–85% |

| 2 | Pyrrolidine-3-thiol | Nucleophilic acetylation at the amine group | ~60–75% |

Thioester Formation

NMR Spectroscopy

-

1H NMR :

-

δ 3.70–3.90 ppm: Methyl ester (CH3O) and pyrrolidine protons

-

δ 7.40–7.80 ppm: Aromatic protons from 2-chlorophenyl group

-

δ 2.10–2.50 ppm: Acetyl methyl group (COCH3)

-

-

13C NMR :

-

δ 170–175 ppm: Carbonyl carbons (ester and acetyl)

-

δ 130–135 ppm: Aromatic carbons

-

Mass Spectrometry

-

HRMS : Expected [M+H]+ ion at m/z ≈ 310–320 (calculated based on molecular formula C12H14ClNO2S).

Stability and Reactivity

The thioester group may undergo hydrolysis under acidic/basic conditions, while the acetyl group could participate in nucleophilic acyl substitution. The pyrrolidine ring may act as a bridging group for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is compared to structurally analogous compounds, focusing on core motifs, substituents, and synthetic strategies.

Table 1: Structural and Functional Comparison

Key Findings:

The 2-chlorophenyl group enhances lipophilicity, which could improve membrane permeability relative to Compound 1’s thietane group .

Metabolic Stability :

- Thioether linkages in both compounds are susceptible to oxidative metabolism, but the chlorophenyl group in the target compound might slow degradation compared to Compound 1’s thietane moiety, which is prone to ring-opening reactions .

Synthetic Complexity :

- Compound 1’s synthesis leverages pyrimidine intermediates, while the target compound’s synthesis likely requires multi-step functionalization of pyrrolidine, suggesting higher complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.